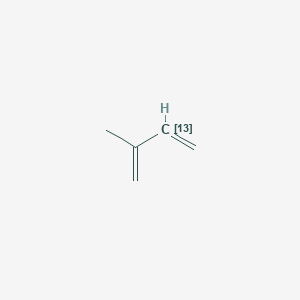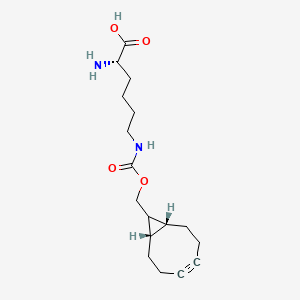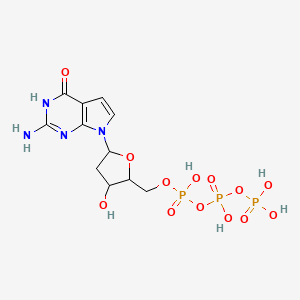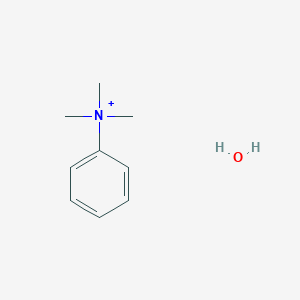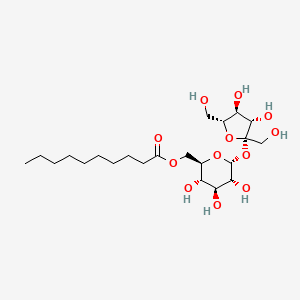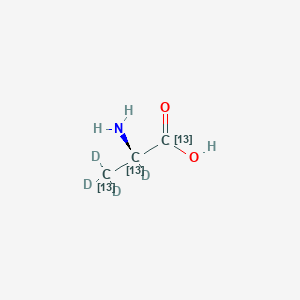
oxo(oxonickeliooxy)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nickel peroxide (CAS number: 12035-36-8), is an inorganic metal compound. It is composed of nickel (Ni) and oxygen (O) atoms. The compound’s chemical formula is NiO₂, and its molecular weight is approximately 90.69 g/mol .
Preparation Methods
a. Synthetic Routes: There are several methods to synthesize oxo(oxonickeliooxy)nickel:
-
Hydrothermal Synthesis: : In this method, sodium hydroxide (NaOH) and sodium hypochlorite (NaClO) are mixed in a solvent. Nickel sulfate (NiSO₄) is then added dropwise to form the compound.
-
Reaction with Sodium Hypochlorite: : this compound can be prepared by reacting nickel sulfate with sodium hypochlorite (NaClO) in an alkaline medium.
b. Industrial Production: Commercially, hydrated nickel peroxide (NiO₂·xH₂O) is used as a reagent. It contains more than 25% nickel and has an active oxygen content exceeding 30% .
Chemical Reactions Analysis
Oxo(oxonickeliooxy)nickel participates in various chemical reactions:
-
Oxidation Reactions: : It can selectively oxidize primary alcohols to their corresponding carboxylic acid derivatives. This mild oxidant is effective in alkaline aqueous solutions.
-
Dehydrogenation Reactions: : In organic solvents like petroleum ether or benzene, this compound facilitates the removal of hydrogen atoms from heterocyclic compounds.
Common reagents include NaOH, NaClO, and nickel sulfate. The major products formed depend on the specific reaction conditions and substrates.
Scientific Research Applications
Oxo(oxonickeliooxy)nickel finds applications in various fields:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its therapeutic effects.
Industry: Employed in catalysis and materials science.
Mechanism of Action
The exact mechanism by which oxo(oxonickeliooxy)nickel exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
While oxo(oxonickeliooxy)nickel is unique in its properties, it shares similarities with other transition metal oxides, such as cobalt oxide (CoO₂) and copper oxide (CuO₂).
Properties
Molecular Formula |
Ni2O3 |
|---|---|
Molecular Weight |
165.385 g/mol |
IUPAC Name |
oxo(oxonickeliooxy)nickel |
InChI |
InChI=1S/2Ni.3O |
InChI Key |
PZFKDUMHDHEBLD-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ni]O[Ni]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)


